4-Chloro-2-hydroxybenzonitrile
Overview
Description
4-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da . The compound appears as a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 4-Chloro-2-hydroxybenzonitrile can be achieved through various methods. One such method involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde, which is at least partially in the form of a salt and/or complex of a metal of Group II, Group III, Group IVA or Group VIA of the Periodic Table . The 2-hydroxyarylaldoxime formed is then dehydrated .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
4-Chloro-2-hydroxybenzonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . It can also be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .Physical And Chemical Properties Analysis
4-Chloro-2-hydroxybenzonitrile has a boiling point of 275.5±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 120.4±23.2 °C . It has a molar refractivity of 37.7±0.4 cm3 .Scientific Research Applications
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Synthesis of 6-Aminophenanthridines
- Application: 4-Chloro-2-hydroxybenzonitrile can be used in the synthesis of 6-aminophenanthridines . Phenanthridines are a class of organic compounds that are often used in medicinal chemistry due to their bioactive properties.
- Method: This typically involves a Suzuki-Miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds between two different types of aromatic compounds.
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Preparation of 5-Bromo-2-chloro-4-hydroxybenzonitrile
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Preparation of Benzonitriles
- Application: A method of preparing a benzonitrile of the formula WHEREIN R1 is a substituent nitro group and R2 is a substituent halogen atom, which comprises reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .
- Method: This involves conversion of the acid to its chloride and thence to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .
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Green Synthesis of Benzonitrile
- Application: 4-Chloro-2-hydroxybenzonitrile can be used in the green synthesis of benzonitrile . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
- Method: The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application . In this study, the ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
- Results: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . Even better, the ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
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Preparation of Aromatic, Heteroaromatic and Aliphatic Nitriles
Safety And Hazards
4-Chloro-2-hydroxybenzonitrile is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-chloro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWKRUWTDAYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392519 | |
Record name | 4-chloro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxybenzonitrile | |
CAS RN |
30818-28-1 | |
Record name | 4-chloro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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